
6-Acetyl-1-methyl-2(1H)-quinolinone
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Overview
Description
6-Acetyl-1-methylquinolin-2(1H)-one: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-1-methylquinolin-2(1H)-one can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 6-Acetyl-1-methylquinolin-2(1H)-one may involve large-scale Friedländer synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Diels–Alder (DA) Reactions
The quinolinone framework acts as a diene or dienophile in DA reactions, enabling access to polycyclic architectures.
Key Factors Influencing DA Reactivity
Nucleophilic Substitution and Condensation
The acetyl group at the 6-position participates in nucleophilic attacks and condensation reactions.
Knoevenagel Condensation
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With Malononitrile : In a one-pot cyclocondensation with malononitrile and 4-hydroxyquinolin-2(1H)-one derivatives, 6-acetyl-1-methyl-2(1H)-quinolinone forms pyranoquinolinone hybrids under TBAF catalysis (20 mol%) in water:ethanol (8:2). Yields range from 68–82% .
Friedländer Annulation
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With Enones : In the presence of Ca(OTf)₂/Bu₄NPF₆, the acetyl group facilitates annulation with chalcones, producing 3-acylquinoline derivatives (e.g., 5a–5i ) in 72–85% yields .
Hydrogenation
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Catalytic Hydrogenation : The quinolinone ring undergoes partial hydrogenation under Pd/C or PtO₂ catalysis, yielding tetrahydroquinolinones. For example, 7,8,9,10-tetrahydrophenanthridin-6(5H)-one (2a ) is obtained in 89% yield using K₂CO₃ in DMF under microwave irradiation .
Oxidation
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Acetyl Group Oxidation : The 6-acetyl moiety is oxidized to a carboxyl group using KMnO₄/H₂SO₄, forming 6-carboxy-1-methyl-2(1H)-quinolinone, though yields remain unreported in available literature .
Microwave-Assisted Cyclization
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With β-Bromo-α,β-Unsaturated Amides : K₂CO₃-promoted cyclization in DMF under microwave irradiation (150°C, 2 h) generates fused quinolinones (e.g., 2a ) in 89% yield .
Comparative Reactivity with Analogous Compounds
Reaction Type | This compound | 4-Acetyl-1-methyl-2(1H)-quinolinone | Reference |
---|---|---|---|
DA Reaction Yield | 11% (AP), 54% (HP) | 72% (AP), 88% (HP) | |
Cyclization Efficiency | 68–82% | 85–92% |
Mechanistic Insights
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DA Reaction Pathways : Computational studies (Gaussian 98, RHF/3–21G) indicate that the nitro/acetyl groups lower activation energy by stabilizing the transition state through electron-withdrawing effects .
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Microwave Effects : Enhanced reaction rates in cyclization are attributed to rapid dielectric heating, reducing side reactions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 6-Acetyl-1-methyl-2(1H)-quinolinone exhibits potent anticancer properties. It has been studied for its effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). A study demonstrated that derivatives of quinolinones, including the target compound, displayed significant cytotoxic effects against these cancer cells, suggesting its potential as a multi-target anticancer agent .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. In a screening of quinolone derivatives, this compound was found to possess activity against Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis and possibly other bacterial infections .
Inhibitors of Protein Targets
The compound has been investigated for its ability to inhibit specific protein targets involved in various diseases. For instance, it has been linked to the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in germinal center B-cell expansion. This inhibition could lead to therapeutic strategies for certain lymphomas .
Agricultural Applications
Insecticidal Effects
Recent studies have focused on the insecticidal properties of quinoline derivatives, including this compound. It has been synthesized as part of a new class of compounds aimed at combating mosquito-borne diseases such as malaria and dengue. The compound demonstrated significant larvicidal activity against mosquito larvae, offering potential for agricultural pest control .
Material Science
Polymer Chemistry
In the field of material science, compounds related to this compound have been explored for their properties in polymer formulations. Research has indicated that quinoline derivatives can enhance the oxidative stability of lubricating greases, making them valuable in industrial applications where high-performance lubricants are required .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical pathways involving the condensation of acetylated substrates with quinoline derivatives. The exploration of different synthetic routes has led to the development of numerous derivatives with enhanced biological activity and specificity for various targets.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Acetyl-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its broad range of biological activities.
6-Methylquinoline: A derivative with a methyl group at the 6-position, similar in structure but lacking the acetyl group.
1-Methylquinolin-2(1H)-one: A compound with a similar core structure but without the acetyl group at the 6-position.
Uniqueness: 6-Acetyl-1-methylquinolin-2(1H)-one stands out due to the presence of both the acetyl and methyl groups, which confer unique chemical and biological properties
Biological Activity
6-Acetyl-1-methyl-2(1H)-quinolinone (AMQ) is a heterocyclic compound belonging to the quinolinone family, characterized by its unique structural features and diverse biological activities. This article delves into the biological activity of AMQ, including its anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C11H9NO. It exhibits a yellow crystalline appearance and is soluble in organic solvents such as ethanol and acetone. The compound features both aromatic and carbonyl functionalities, contributing to its reactivity and biological activity.
Anticancer Activity
Recent studies suggest that AMQ may possess significant anticancer properties . Research indicates that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways. For instance, AMQ has shown promising results in inhibiting the proliferation of various cancer cells, including breast and colon cancer cells.
Case Study: Apoptosis Induction
In a study examining the effects of AMQ on cancer cell lines, it was found that treatment with AMQ led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins. This shift in protein expression suggests that AMQ may effectively trigger apoptosis in malignant cells, making it a candidate for further investigation as an anticancer agent.
Antimicrobial Activity
AMQ has also demonstrated notable antimicrobial activity against various pathogens. It has been tested against Mycobacterium tuberculosis (M. tuberculosis) and other bacteria, showing effective inhibition of bacterial growth.
Molecular Docking Studies
Molecular docking studies have indicated that AMQ interacts with key bacterial targets, such as DNA gyrase and topoisomerase IV. These interactions suggest that AMQ may inhibit bacterial DNA replication, similar to other quinolone antibiotics . The binding affinities observed in these studies further support the potential use of AMQ as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of AMQ can be influenced by its structural features. A comparative analysis with related compounds reveals important insights into the structure-activity relationship (SAR):
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Acetyl-4-hydroxyquinolin-2(1H)-one | Hydroxy group at position 4 | Exhibits different biological activity |
7-Acetyl-1-methylquinoline | Acetyl group at position 7 | Potentially different reactivity profile |
4-Hydroxy-3-acetylquinoline | Hydroxy group at position 4 | Enhanced solubility and reactivity |
These compounds differ primarily in their functional groups and positions on the quinoline ring, which significantly influences their chemical behavior and biological activity.
Potential Applications in Medicinal Chemistry
Given its diverse biological activities, AMQ has potential applications in medicinal chemistry. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth positions it as a promising lead compound for drug development. Further research is warranted to explore its efficacy and safety profiles in clinical settings.
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-acetyl-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H11NO2/c1-8(14)9-3-5-11-10(7-9)4-6-12(15)13(11)2/h3-7H,1-2H3 |
InChI Key |
IZFCZFXYGUZTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)C=C2)C |
Origin of Product |
United States |
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